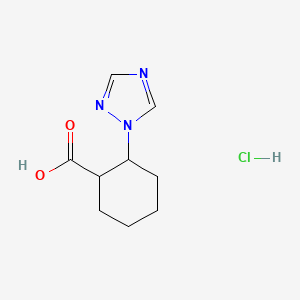
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound that features a triazole ring attached to a cyclohexane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole under specific conditions. One common method involves the nucleophilic substitution of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
科学的研究の応用
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)cyclohexanone: Similar structure but lacks the carboxylic acid group.
1-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but without the hydrochloride salt.
2-(1H-1,2,4-triazol-1-yl)acetic acid: Contains a triazole ring but with an acetic acid moiety instead of a cyclohexane ring.
Uniqueness
The presence of both the triazole ring and the cyclohexane carboxylic acid moiety in 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride provides unique chemical properties, making it a versatile compound for various applications .
特性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
2-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h5-8H,1-4H2,(H,13,14);1H |
InChIキー |
QTCGDEQDDYIJQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C(=O)O)N2C=NC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



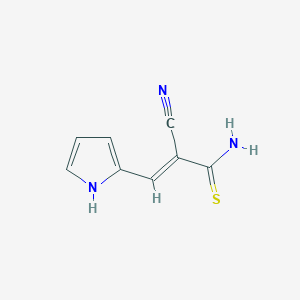
amine](/img/structure/B13247770.png)

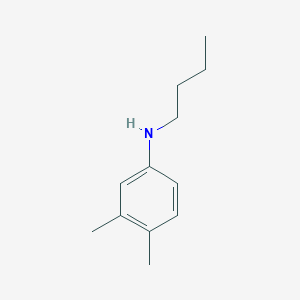
![3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride](/img/structure/B13247807.png)
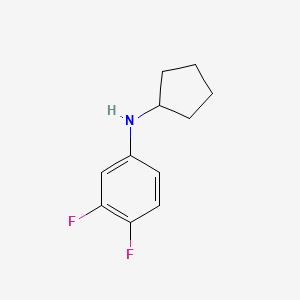

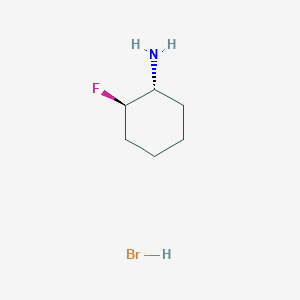
![N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B13247822.png)
![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)

